C20H19Cl2NO3

Description

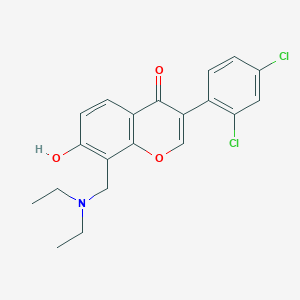

Benzmalecene (CAS: 148-07-2) is a chlorinated aromatic compound with the molecular formula C${20}$H${19}$Cl${2}$NO${3}$, classified as an antihyperlipidemic agent . Its structure features a benzene ring substituted with two chlorine atoms, an amide group, and a ketone moiety, contributing to its lipid-lowering activity. The molecular weight is approximately 392.28 g/mol (calculated from the formula).

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-8-(diethylaminomethyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2NO3/c1-3-23(4-2)10-15-18(24)8-7-14-19(25)16(11-26-20(14)15)13-6-5-12(21)9-17(13)22/h5-9,11,24H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMMLHVMDHJCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=C(C=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sclareol-Derived Homodrimanic Acid as a Starting Material

A prominent route to C₂₀H₁₉Cl₂NO₃ begins with (-)-sclareol (24), a diterpene alcohol isolated from Salvia sclarea. Homodrimanic acid (26) is synthesized via a two-step sequence:

-

Oxidative Cleavage : Treatment of sclareol with OsO₄ and NaIO₄ in t-BuOH at 45°C cleaves the diol moiety to yield a dialdehyde intermediate.

-

Jones Oxidation : Subsequent oxidation with CrO₃ in H₂SO₄/acetone at 0°C converts the dialdehyde to homodrimanic acid (26) in 75% overall yield.

The carboxylic acid (26) undergoes Curtius rearrangement to install the nitrogen functionality. Reaction with diphenylphosphoryl azide (DPPA) and triethylamine in dioxane generates an acyl azide, which thermally decomposes in refluxing benzene to form isocyanate (27). Challenges in hydrolyzing (27) to the primary amine led to alternative reduction strategies:

Functionalization of Drimenal Oxime Derivatives

An alternative pathway involves drimenal oxime (38), which is converted to nitrile (39) via dehydration with p-TsCl or Ac₂O in pyridine. Reduction of (39) with LiAlH₄/AlCl₃ in Et₂O produces 11-aminodrim-7-ene (36) (50% yield), though competing hydrogenation of the Δ⁷ double bond generates 7,8-dihydro derivative (40) as a minor product (2:1 ratio). This side reaction underscores the sensitivity of chlorinated alkenes to reducing conditions.

Multicomponent Ugi Reaction for Modular Assembly

Ugi Adduct Formation and Post-Modification

The Ugi four-component reaction (4-CR) enables rapid assembly of complex amides. For C₂₀H₁₉Cl₂NO₃, chlorobenzaldehyde, allylamine, 4-chloro-2-nitrobenzoic acid, and tert-butyl isocyanide react in methanol at room temperature to form Ugi adduct (1a) (77% yield). Critical parameters include:

Ring-Closing Metathesis and Pd-Catalyzed C–H Activation

Ugi adducts undergo further cyclization via Grubbs II catalyst (5 mol%) in toluene at 70°C to form isoindolinones. Subsequent palladium-catalyzed C–H activation using Pd(OAc)₂ (6 mol%) and DPPE (10 mol%) in DMF at 150°C introduces aryl-aryl bonds, critical for constructing the chlorinated aromatic core of C₂₀H₁₉Cl₂NO₃.

Key Reagents and Reaction Optimization

Role of tert-Butoxide in Eliminative Pathways

tert-Butanolate (t-BuOK) facilitates dehydrohalogenation and elimination reactions. For example, treatment of Ugi adduct (1d) with t-BuOK (3 equiv) in DMSO triggers SNAr displacement of nitro groups, followed by acid-mediated cyclization to yield tetracyclic frameworks.

Selective Reductions in Chlorinated Systems

Chlorine substituents necessitate mild reducing agents to prevent dehalogenation. NaBH₄/CoCl₂·6H₂O in methanol selectively reduces nitriles to amines without affecting C–Cl bonds, achieving 50–60% yields for aminodrimanes.

Analytical Characterization and Challenges

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dichloroanilino)-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into the corresponding cyclohexanol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichloroanilino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, cyclohexanol derivatives, and substituted anilines.

Scientific Research Applications

3-(3,5-dichloroanilino)-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one: has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Its anti-inflammatory properties make it a valuable tool in studying inflammatory pathways.

Medicine: It is investigated for its potential use in developing new analgesic and anti-inflammatory drugs.

Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of certain enzymes involved in the inflammatory response. It targets molecular pathways that lead to the production of pro-inflammatory mediators, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Benzmalecene:

Benzbromarone (C${17}$H${12}$Br${2}$O${3}$)

- CAS : 3562-84-3

- Therapeutic Use : Uricosuric agent (promotes uric acid excretion) .

- Structural Similarities :

- Core benzene ring with two halogen atoms (bromine instead of chlorine).

- Ketone and ester functional groups.

- Key Differences :

- Lower molecular weight (436.89 g/mol vs. 392.28 g/mol).

- Bromine atoms increase molecular size and lipophilicity compared to chlorine.

- Research Findings :

Benziodarone (C${17}$H${12}$I${2}$O${3}$)

- CAS : 68-90-6

- Therapeutic Use : Vasodilator (improves blood flow) .

- Structural Similarities :

- Di-halogenated benzene ring (iodine substitution).

- Ketone and ester groups.

- Key Differences :

- Higher molecular weight (517.99 g/mol) due to iodine’s larger atomic radius.

- Iodine enhances radiopacity and metabolic stability but increases toxicity risk.

- Research Findings :

Ethyl 2-(2-Chlorobenzamido)-4H,5H,6H,7H,8H-Cyclohepta[b]Thiophene-3-Carboxylate (C${19}$H${20}$ClNO$_{3}$S)

- CAS : 312949-43-2

- Structural Similarities :

- Chlorine substitution and amide linkage.

- Key Differences :

Comparative Data Table

| Property | Benzmalecene (C${20}$H${19}$Cl${2}$NO${3}$) | Benzbromarone (C${17}$H${12}$Br${2}$O${3}$) | Benziodarone (C${17}$H${12}$I${2}$O${3}$) |

|---|---|---|---|

| Molecular Weight | 392.28 g/mol | 436.89 g/mol | 517.99 g/mol |

| Halogen Atoms | 2 Cl | 2 Br | 2 I |

| Therapeutic Class | Antihyperlipidemic | Uricosuric | Vasodilator |

| Key Functional Groups | Amide, Ketone | Ester, Ketone | Ester, Ketone |

| Bioavailability | Not reported | High (urinary excretion) | Moderate (hepatic metabolism) |

| Solubility | Not reported | Low (lipophilic) | Very low (iodine effect) |

Research Implications

- Halogen Effects : Chlorine in Benzmalecene provides a balance between lipophilicity and metabolic stability, whereas bromine/iodine in analogs increase size and toxicity .

- Therapeutic Specificity: Structural variations (e.g., thiophene in C${19}$H${20}$ClNO$_{3}$S) dramatically alter biological targets, highlighting the need for precise functional group engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.